Furo[3,4-b]furan
Description
Contextualization within Fused Heterocyclic Chemistry
Fused heterocyclic compounds, which consist of two or more rings sharing a common bond, are a cornerstone of organic chemistry. scribd.com The furo[3,4-b]furan system is a member of this class, specifically a bicyclic heteroaromatic compound where two furan (B31954) rings are fused. The arrangement of the oxygen atoms and the fusion pattern confer distinct chemical reactivity and physical properties upon the molecule. These systems are found in a variety of natural products, often as part of more complex structures, and their synthesis and functionalization are active areas of research. researchgate.netresearchgate.net The study of this compound and its derivatives provides insights into the broader principles of heterocyclic chemistry, including ring-strain, aromaticity, and the influence of heteroatoms on molecular structure and reactivity.
Structural Isomerism and Nomenclature Conventions in Furo-Fused Systems
The nomenclature of fused heterocyclic systems follows specific IUPAC rules to unambiguously describe the structure. acdlabs.comksu.edu.sa The name "this compound" indicates the fusion of two furan rings. The numbers and letters in the brackets specify the mode of fusion between the parent heterocycle (furan) and the attached furan ring.
This compound vs. Furo[2,3-b]furan Topologies
This compound and furo[2,3-b]furan are structural isomers, differing in the points of attachment between the two furan rings.
This compound: The fusion occurs at the 3 and 4 positions of one furan ring and the 2 and 3 positions (designated as 'b') of the second furan ring.
Furo[2,3-b]furan: The fusion is between the 2 and 3 positions of both furan rings. nih.gov
This difference in topology leads to distinct electronic distributions and geometries, which in turn affect their chemical behavior and suitability for various applications. For instance, the stability of these isomers can differ, with calculations often indicating furo[2,3-b]furan to be thermodynamically more stable than its this compound counterpart in some substituted systems. mdpi.com
Perhydro and Dihydro Analogues: Hexahydrothis compound and Tetrahydrothis compound
The degree of saturation in the this compound ring system gives rise to important analogues:
Hexahydrothis compound: This is the fully saturated version of the bicyclic system. Stereoselective synthesis of hexahydrothis compound derivatives is of significant interest due to their presence in biologically active molecules. rsc.orgresearchgate.netrsc.org For example, a method for the stereoselective synthesis of hexahydrothis compound-4-ol has been developed using a tandem Prins cyclization and pinacol (B44631) rearrangement. rsc.org
Tetrahydrothis compound: This partially saturated system contains one double bond. These compounds are also key intermediates in the synthesis of various natural products and pharmaceuticals. vulcanchem.comacs.orgresearchgate.netnih.gov A flexible synthetic strategy to access tetrahydrothis compound nucleoside analogues has been developed, highlighting their importance in medicinal chemistry. acs.orgnih.gov
The synthesis of these saturated and partially saturated analogues often requires stereocontrolled methods to achieve the desired three-dimensional arrangement of substituents. rsc.orgrsc.org
Related Furo-Fused Systems (e.g., Furo[3,4-b]indole, Furo[3,4-b]benzofuran)
The this compound core can be fused with other ring systems, leading to a diverse array of polycyclic heterocycles with a wide range of properties and applications.
Furo[3,4-b]indole: This system, where a furan ring is fused to an indole, is a key intermediate in the synthesis of various alkaloids and other biologically active compounds. researchgate.netiupac.orgrsc.org Efficient syntheses of furo[3,4-b]indoles have been developed, for instance, through the cycloaddition of indoles with epoxides. researchgate.net
Furo[3,4-b]benzofuran (B12916446): The fusion of a furan ring with a benzofuran (B130515) scaffold creates a system that can serve as a precursor to a variety of condensed benzofuran derivatives. rsc.orgontosight.airsc.org These compounds can undergo cycloaddition reactions to build more complex polycyclic structures. rsc.orgrsc.org
The exploration of these related fused systems expands the chemical space accessible from the this compound motif and offers opportunities for the discovery of new functional molecules.
Evolution of Research Trajectories for this compound Derivatives
Research on this compound derivatives has evolved significantly over the years. Initially, much of the focus was on the isolation and characterization of natural products containing this scaffold. researchgate.netresearchgate.net This was followed by the development of synthetic methodologies to access the core structure and its analogues. scirp.orgacs.org
More recently, research has shifted towards the application of this compound derivatives in various fields. In medicinal chemistry, they are being investigated as potential therapeutic agents. ontosight.aigoogle.com For example, certain this compound derivatives have been explored for their potential use in pharmaceutical compositions. google.com In materials science, the unique electronic properties of furo-fused systems are being harnessed for the development of novel organic electronic materials. msu.edu
The development of new catalytic methods and synthetic strategies continues to drive the field forward, enabling the construction of increasingly complex and functionalized this compound-based molecules. rsc.orgresearchgate.net This ongoing research promises to further unlock the potential of this versatile heterocyclic system.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furo[2,3-c]furan | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O2/c1-2-8-6-4-7-3-5(1)6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMQDKXREGIJBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=COC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569949 | |
| Record name | Furo[3,4-b]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250-54-4 | |
| Record name | Furo[3,4-b]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Furo 3,4 B Furan and Its Core Congeners
Strategies for Furo[3,4-b]furan Ring System Construction
The core challenge in synthesizing the this compound system lies in the controlled formation of the fused bicyclic structure. Key strategies involve intramolecular cyclization of carefully designed precursors and the application of powerful cycloaddition reactions.
Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including the furan (B31954) ring. These processes involve the formation of a ring from a linear precursor, often guided by the principles of kinetic and thermodynamic control.
The formation of five-membered rings through cyclization is often governed by Baldwin's rules, which favor the 5-exo pathway kinetically. However, thermodynamic factors can lead to the formation of other, more stable products. In the synthesis of furan rings, the competition between the kinetically favored 5-exo cyclization and a thermodynamically controlled pathway is a crucial mechanistic consideration. nih.govresearchgate.net
Electronic and structural factors play a significant role in determining the outcome of these competing pathways. nih.gov While the 5-exo cyclization generally has a lower activation energy, the formation of a stable aromatic furan ring can make an alternative pathway, such as a 6-endo cyclization in a different precursor, thermodynamically favorable. nih.gov The selectivity can be influenced by subtle factors, including strain in polycyclic systems. nih.govresearchgate.net
In the context of furan synthesis, it has been demonstrated that reaction conditions can be tuned to favor either the kinetic or thermodynamic product. For instance, in the palladium-catalyzed reaction of certain propargyl ethers with benzoyl chloride, a ketoacetylene intermediate is formed. mdpi.com This intermediate can then either cyclize to a 2,5-disubstituted furan, which is the thermodynamically controlled product, or be trapped to form other products under kinetic control. mdpi.com Achieving the desired furan product often requires conditions that allow the reaction to reach thermodynamic equilibrium, such as longer reaction times or the use of specific bases. mdpi.com
A specific example of a favored 5-exo-dig cyclization is seen in the multicomponent synthesis of indolizine fluorophores, where a 2-ynamide intermediate undergoes a 5-exo-dig cyclization as a key step in the cascade leading to the final product. researchgate.net
Table 1: Factors Influencing 5-exo vs. Thermodynamic Control in Furan Synthesis
| Factor | Influence on Pathway | Outcome | Reference |
|---|---|---|---|
| Activation Energy | Lower for 5-exo pathway | Kinetic Product | nih.gov |
| Product Stability | Aromatic furan ring is highly stable | Thermodynamic Product | nih.govmdpi.com |
| Reaction Time | Longer times allow equilibrium | Favors Thermodynamic Product | mdpi.com |
| Strain Effects | Can disfavor the 5-exo pathway in strained systems | May favor alternative pathways | nih.govresearchgate.net |
Electrophilic iodocyclization is an effective and widely used method for constructing substituted furan rings from acyclic precursors. bohrium.com This strategy has been successfully applied to the synthesis of 3,4-dihalofurans from 4-hydroxy-but-2-yn-1-one substrates. nih.gov The reaction proceeds by treating the substrate with an iodine source, such as molecular iodine (I₂) or iodine monobromide (IBr). bohrium.com
The mechanism is proposed to involve the electrophilic attack of iodine on the alkyne, followed by an intramolecular nucleophilic attack by the hydroxyl group. The choice of solvent is critical for the success of this reaction; protic solvents like methanol (B129727) or ethanol have been found to be crucial for the selective and efficient synthesis of the desired dihalofuran products. bohrium.comnih.gov This method is valued for its operational simplicity, mild reaction conditions, and tolerance of a wide range of functional groups. bohrium.com The resulting diiodo-functionalized furans are versatile intermediates that can be further modified through palladium-catalyzed cross-coupling reactions. bohrium.com
Table 2: Examples of Iodocyclization for Furan Synthesis
| Substrate | Electrophile | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-hydroxy-1,4-diphenylbut-2-yn-1-one | I₂ | MeOH | 3,4-diiodo-2,5-diphenylfuran | Good | bohrium.com |
| Various 4-hydroxy-2-but-2-yn-1-ones | I₂ | MeOH | Corresponding 3,4-diiodofurans | Good to High | nih.gov |
| Various 4-hydroxy-2-but-2-yn-1-ones | IBr | MeOH | Corresponding 3-bromo-4-iodofurans | Good to High | bohrium.com |
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis for the construction of six-membered rings and is particularly useful in building fused heterocyclic systems. nih.govmdpi.com Both intramolecular and intermolecular variants are employed in the synthesis of this compound congeners.
Intramolecular Diels-Alder (IMDA) reactions provide an efficient route to complex fused-ring systems by tethering the diene and dienophile within the same molecule. This strategy has been applied to the synthesis of this compound congeners, such as furo[3,4-b]indoles. nih.govresearchgate.net
In one approach, a copper(II)- or rhodium(II)-catalyzed carbenoid cyclization/cycloaddition cascade of α-diazo indolo amido esters is utilized. nih.govresearchgate.net The reaction begins with the generation of a metal carbenoid that cyclizes onto an adjacent carbonyl group, forming a reactive furan intermediate (specifically, a benzo[c]furan). This transient furan then undergoes a subsequent intramolecular [4+2]-cycloaddition with a tethered π-bond to construct the fused polycyclic system. nih.gov The success of this cycloaddition is highly dependent on the geometry of the tether connecting the furan diene and the dienophile, as poor orbital overlap can prevent the reaction from occurring. nih.govresearchgate.net
Another example involves the IMDA reaction of allyl acetals derived from furfurals. This method allows for the efficient synthesis of formal Diels-Alder adducts with allyl alcohol, which is typically an unreactive dienophile in intermolecular reactions. nih.gov
Table 3: Intramolecular [4+2]-Cycloadditions in this compound Congener Synthesis
| Precursor Type | Catalyst / Conditions | Intermediate | Final Product Type | Reference |
|---|---|---|---|---|
| α-diazo indolo diester with oxa-pentenyl tether | Cu(II) or Rh(II) | Benzo[c]furan | Furo[3,4-b]indole derivative | nih.govresearchgate.net |
| Allyl acetals of furfurals | Catalytic trifluoroacetic acid, 100 °C | N/A | Oxanorbornene derivative | nih.gov |
The intermolecular Diels-Alder reaction leverages the diene character of a furan ring, which reacts with a suitable dienophile to form an oxabicyclic adduct. mdpi.commdpi.com This approach is fundamental to furan chemistry and has been used in the synthesis of various this compound-related structures. For example, furo[3,4-b]benzofurans have been shown to participate in intermolecular Diels-Alder reactions with various dienophiles. rsc.org
The reactivity of the furan diene is influenced by substituents; electron-donating groups on the furan ring generally increase its reactivity. mdpi.com The reaction of furans with electron-poor dienophiles, such as maleimides, often proceeds with high efficiency, sometimes even without a catalyst or solvent. mdpi.com The stereochemical outcome of the reaction typically results in the formation of an oxanorbornene core, with a mixture of the kinetically favored endo isomer and the more thermodynamically stable exo product. mdpi.com This reaction represents an atom-efficient, "green" method for creating complex molecular architectures. nih.govmdpi.com
Annulation Approaches for this compound Formation
Annulation strategies, involving the formation of a new ring onto a pre-existing scaffold, are a cornerstone of heterocyclic synthesis. Various catalytic and promoter systems have been developed to effect the annulation leading to this compound and its congeners.
Base-promoted annulation reactions provide a metal-free approach to the synthesis of fused furan systems. For instance, DABCO (1,4-diazabicyclo[2.2.2]octane) has been shown to promote a bicyclization/rearrangement reaction of 1,4-enediones with cyanamide to furnish tetrasubstituted furans. researchgate.net In some cases, these furan products can be further converted to furo[3,4-d]pyrimidine-2,4-diones through intramolecular cyclization. researchgate.net While this specific example leads to a different regioisomer of the furopyrimidine system, it illustrates the potential of base-promoted strategies in constructing fused bicyclic structures containing a furan ring. The key steps in this transformation involve aza-Michael addition, intramolecular bicyclization, and rearrangement. researchgate.net
Rhodium catalysis has proven to be a versatile tool for the synthesis of furan-containing molecules. While direct rhodium-catalyzed [3+2] annulation to form the this compound core is not prominently reported, related rhodium-catalyzed transformations leading to isomeric or analogous structures are well-established. For example, the rhodium(II)-catalyzed reaction of 2-alkynyl-2-diazo-3-oxobutanoates affords furo[3,4-c]furans in good yields. figshare.comnih.gov This reaction proceeds through the formation of a rhodium-stabilized carbenoid which undergoes addition to the acetylenic π-bond, followed by cyclization onto the neighboring carbonyl group. figshare.comnih.gov
Furthermore, rhodium(III)-catalyzed C-H activation and annulation has been utilized to synthesize trisubstituted furans from α,β-unsaturated ketones and acrylates. rsc.org These examples of rhodium-catalyzed furan synthesis underscore the potential of this approach for the targeted synthesis of this compound derivatives, should suitable precursors and reaction conditions be developed.
Lewis acid catalysis offers a powerful method for promoting annulation reactions under mild conditions. A notable example is the Yb(OTf)₃-catalyzed formal [3+2] annulation of 4-hydroxycoumarins with β-nitroalkenes, which provides access to furo[3,2-c]chromen-4-ones. nih.gov This reaction proceeds through a cascade of Michael addition, nucleophilic addition, and elimination, resulting in the formation of a new furan ring. nih.gov Although this method leads to a different fused furan system, the underlying principle of Lewis acid-catalyzed annulation could be adapted for the synthesis of this compound derivatives from appropriate starting materials.
Table 3: Lewis Acid-Catalyzed [3+2] Annulation for the Synthesis of Furo[3,2-c]chromen-4-ones
| 4-Hydroxycoumarin Derivative | β-Nitroalkene Derivative | Lewis Acid Catalyst | Yield | Reference |
| Various substituted | Various substituted | Yb(OTf)₃ | Good to Excellent | nih.gov |
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, are highly valued for their efficiency and atom economy. A three-component reaction for the synthesis of N-substituted furo[3,4-b]quinoline derivatives has been developed, showcasing the utility of MCRs in accessing complex molecules containing the this compound motif. researchgate.net
This particular MCR involves the reaction of an aldehyde, an enamineone, and tetronic acid in glacial acetic acid under microwave irradiation. researchgate.net This catalyst-free approach offers several advantages, including short reaction times, high yields, and operational simplicity. researchgate.net The development of such MCRs provides a powerful platform for the rapid generation of libraries of substituted this compound derivatives for various applications.
Table 4: Three-Component Synthesis of N-Substituted Furo[3,4-b]quinoline Derivatives
| Aldehyde | Enamineone | Tetronic Acid | Conditions | Product | Reference |
| Various substituted | Various substituted | Tetronic acid | Glacial acetic acid, microwave irradiation | N-Substituted furo[3,4-b]quinoline | researchgate.net |
Three-Component Coupling Approaches
Three-component coupling reactions are highly efficient processes that allow for the rapid assembly of complex molecules from simple starting materials in a single step. In the context of furan synthesis, these methods can be adapted to construct the this compound core. One such strategy involves the reaction of arynes, dimethylformamide (DMF), and active methylene compounds. mdpi.com This domino reaction is a highly efficient method for preparing heterocycles. mdpi.com While direct application to this compound is a specific adaptation, the principle involves generating a reactive intermediate that is trapped by two other components sequentially to build the bicyclic structure. For instance, an appropriately substituted furan could act as one of the components, leading to the annulated product.
Applications of Fischer Carbene Complexes in MCRs
Fischer carbene complexes are a class of organometallic compounds featuring a carbon-metal double bond, where the metal is typically a late transition metal in a low oxidation state (e.g., Cr(0), W(0), Mo(0)). baranlab.orgstudylib.net These complexes are electrophilic at the carbene carbon and are stable enough to be isolated and purified, often by chromatography on silica gel. baranlab.org Their stability and unique reactivity make them valuable reagents in organic synthesis, including in multicomponent reactions (MCRs) for the construction of complex heterocyclic systems. researchgate.net The ability of heteroatom-stabilized Fischer carbene complexes to participate in MCRs allows for the construction of a wide variety of highly functionalized structures through several patterns of reactivity. researchgate.net In a typical MCR for furan synthesis, the Fischer carbene can react with an alkyne and a third component, such as carbon monoxide or an isocyanide, in a cascade of events to generate a highly substituted furan ring, which can be part of the this compound system.
Pummerer-Induced Cyclization Reactions for this compound Synthesis
The Pummerer reaction and its variants provide a powerful method for the synthesis of furans through an oxidative cyclization pathway. nih.govacs.org This methodology often begins with a readily available sulfoxide (B87167) precursor. The key step involves the generation of an α-thiocarbocation (a thionium ion) upon treatment of the sulfoxide with an activating agent, typically an acid anhydride (B1165640) like trifluoroacetic anhydride or heptafluorobutyric anhydride. nih.gov
In the synthesis of this compound systems, a neighboring nucleophile, such as a keto-carbonyl group, can intercept this transient electrophilic intermediate. nih.gov This intramolecular trapping event leads to the formation of the furan ring. For example, the Pummerer reaction of an appropriately substituted pyridylmethyl sulfoxide bearing an o-benzoyl group generates an α-thiocarbocation. nih.gov The neighboring keto functionality traps this intermediate, producing a transient α-thio-substituted furo[3,4-c]pyridine, a congener of the this compound system. nih.gov A similar strategy can be envisioned for the all-oxygen analogue. This sequence demonstrates the utility of the Pummerer rearrangement in generating reactive intermediates for complex heterocycle synthesis. nih.govnih.gov
Carboetherification Reactions for this compound Analogues
Palladium-catalyzed carboetherification reactions are effective for the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxyalkenes. nih.gov These reactions accomplish the formation of both a carbon-oxygen and a carbon-carbon bond in a single step, building the heterocyclic ring while simultaneously adding an exocyclic carbon-based substituent. nih.gov The transformation typically involves the reaction of a γ-hydroxyalkene with an aryl or vinyl halide in the presence of a palladium catalyst.
The general mechanism proceeds via a syn-addition of the oxygen atom and the organic halide across the double bond. nih.gov This methodology can be applied to the synthesis of this compound analogues, such as the hexahydrothis compound core. By starting with a substrate that already contains one of the furan rings, such as a 3-(hydroxymethyl)furan-derivative with an adjacent alkene, an intramolecular carboetherification could be employed to construct the second, fused furan ring with high stereocontrol.
Other Ring-Forming Reaction Classes
Tandem Prins and Pinacol (B44631) Rearrangements
A novel and highly stereoselective route to the hexahydrothis compound skeleton has been developed utilizing a tandem Prins and Pinacol rearrangement. rsc.orgrsc.org This reaction sequence constructs the bicyclic core in a single, efficient operation from acyclic precursors. The process is typically mediated by a Lewis acid, such as borontrifluoride etherate (BF₃·OEt₂). rsc.org
The reaction commences with the Lewis acid-promoted formation of an oxocarbenium ion from a protected homoallylic alcohol and an aldehyde. rsc.org This is followed by a Prins cyclization, which forms the first tetrahydrofuran (B95107) ring. A subsequent, stereospecific pinacol-type rearrangement expands the ring or rearranges the side chain, setting the stage for the final intramolecular cyclization. The second furan ring is formed when a hydroxyl group attacks the protonated aldehyde in the side chain. rsc.org This methodology provides access to substituted hexahydrothis compound-4-ols in good yields and with excellent diastereoselectivity. rsc.orgx-mol.net
Below is a table summarizing the synthesis of various hexahydrothis compound-4-ol dimers using this tandem reaction.
| Entry | Aldehyde (R group) | Time (h) | Product Yield (%) |
| 1 | C₆H₅ | 1.5 | 66 |
| 2 | 4-MeC₆H₄ | 2.0 | 62 |
| 3 | 4-MeOC₆H₄ | 2.0 | 65 |
| 4 | 4-FC₆H₄ | 1.5 | 64 |
| 5 | 4-ClC₆H₄ | 1.5 | 63 |
| 6 | 4-BrC₆H₄ | 1.5 | 61 |
| 7 | 2-ClC₆H₄ | 2.0 | 58 |
| 8 | Thiophen-2-yl | 2.0 | 55 |
| 9 | (E)-Cinnamaldehyde | 2.5 | 52 |
| 10 | Cyclohexanecarbaldehyde | 2.5 | 45 |
| 11 | Isobutyraldehyde | 3.0 | 40 |
Data sourced from research on tandem Prins and Pinacol rearrangements. rsc.org
Michael Addition and Subsequent Cyclization
The formation of furan rings via a Michael addition followed by an intramolecular cyclization is a versatile and widely used strategy. rsc.org This approach typically involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl or nitrile compound, which generates an enolate intermediate. This enolate then undergoes a subsequent intramolecular cyclization to form the five-membered furan ring.
In a relevant example, ene–yne–ketones can react with a nucleophile like trimethylsilyl (B98337) cyanide (TMSCN) under metal-free conditions. rsc.org The cyanide anion performs a Michael addition to the activated double bond. The resulting intermediate then cyclizes, with the oxygen of the ketone attacking the alkyne, to form the furan ring. While this specific example leads to cyanofurans, the underlying principle is broadly applicable. rsc.org For the synthesis of the this compound core, a substrate containing a furan ring and a suitably positioned α,β-unsaturated system could undergo an intramolecular Michael addition, or an intermolecular addition followed by cyclization, to construct the second fused furan ring.
Oxidative Aminocarbonylation
Oxidative aminocarbonylation represents a powerful method for the synthesis of various heterocyclic compounds by incorporating a carbonyl group and a nitrogen nucleophile. While direct applications of this method for the primary this compound skeleton are not extensively documented, the principles can be seen in the synthesis of related complex structures. For instance, a palladium-catalyzed oxidative aminocarbonylation process has been successfully employed in the synthesis of indolizine fluorophores. This reaction proceeds under relatively mild conditions, utilizing a PdI2/KI catalyst system to react with 2-(pyridin-2-yl)pent-4-yn-1-carbonyl compounds, a secondary amine, and a carbon monoxide-air mixture researchgate.net. The reaction cascade involves the formation of a 2-ynamide intermediate, followed by an in-situ cyclization and aromatization to yield the final product researchgate.net.
Another relevant transformation is the oxidative spirocyclization of β-furyl amides, which utilizes an m-CPBA-mediated oxidation. In this process, a tethered amide acts as an internal nucleophile, leading to the formation of spiro-γ-butenolide-γ-butyrolactones nih.gov. This reaction demonstrates the potential for intramolecular cyclization involving an amide onto a furan ring under oxidative conditions, a key concept in potential oxidative aminocarbonylation strategies toward this compound systems nih.gov.
Table 1: Conditions for a Related Palladium-Catalyzed Oxidative Aminocarbonylation Reaction
| Parameter | Condition |
| Catalyst System | PdI2 (0.33 mol%) / KI (0.5 equiv.) |
| Gaseous Atmosphere | 20 atm of CO-air (4:1 mixture) |
| Nucleophile | Secondary Amine (3 equiv.) |
| Solvent | MeCN |
| Temperature | 100 °C |
| Reaction Time | 6–15 hours |
| Data sourced from a study on the synthesis of indolizine fluorophores researchgate.net. |
Aldol (B89426) Reaction-Based Methodologies
Aldol reactions and condensations are fundamental carbon-carbon bond-forming reactions that can serve as a key step in the construction of the this compound core. These methodologies often involve the reaction of a furan-based aldehyde, such as furfural (B47365), with a ketone to create a precursor that can undergo subsequent cyclization to form the second furan ring.
The aldol condensation of furfural with ketones like acetone has been studied over various solid-base catalysts osti.gov. This reaction typically forms a β-hydroxy ketone (aldol addition product) which can then dehydrate to an α,β-unsaturated ketone (aldol condensation product). These products contain the necessary functionality for a subsequent intramolecular cyclization to form the bicyclic this compound system. For example, the reaction between furfural and acetone can yield products with 8 and 13 carbon atoms, which are suitable precursors for more complex this compound derivatives osti.gov. The efficiency and selectivity of these reactions are highly dependent on the catalyst and reaction conditions used osti.gov.
Table 2: Catalysts for Aldol Condensation of Furfural and Acetone
| Catalyst | Relative Activity |
| CaO/MgAl2O4 | Highest |
| MgO/MgAl2O4 | High |
| MgAl2O4 | Low |
| Al2O3 | Low |
| Data reflects specific rates for the consumption of furfural at 373 K osti.gov. |
Stereoselective Synthesis of this compound Systems
Controlling the three-dimensional arrangement of atoms is crucial in the synthesis of complex molecules like this compound derivatives, which can possess multiple stereocenters. Stereoselective synthesis aims to produce a specific stereoisomer, which is often essential for biological activity.
Asymmetric Induction and Chiral Precursor Utilization
A common strategy to achieve stereoselectivity is to use a starting material that is already chiral. This "chiral precursor" can direct the formation of subsequent stereocenters in a predictable manner, a process known as asymmetric induction.
A notable example is the synthesis of hexahydrothis compound-4-ol derivatives starting from ((4S,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)methanol, a chiral molecule derived from D-mannitol rsc.orgx-mol.net. The inherent chirality of this starting material guides the stereochemical outcome of a tandem Prins and pinacol rearrangement, leading to the formation of the this compound core with excellent enantio-selectivity rsc.orgx-mol.net. Similarly, chiral allylboranes, such as those derived from α-pinene, can react with aldehydes to produce homoallylic alcohols with high enantiomeric excess. These chiral alcohols can then serve as versatile precursors for the construction of stereodefined this compound systems york.ac.uk.
Diastereoselective Control in this compound Synthesis
Diastereoselective control refers to the selective formation of one diastereomer over others when a reaction creates a new stereocenter in a molecule that already has at least one. In the synthesis of this compound systems, controlling the relative stereochemistry between different substituents on the bicyclic core is critical.
The aforementioned synthesis of hexahydrothis compound-4-ol via a tandem Prins-pinacol rearrangement not only proceeds with high enantioselectivity but also with excellent diastereoselectivity rsc.orgx-mol.net. The reaction conditions, particularly the use of a Lewis acid like borontrifluoride etherate, are optimized to favor the formation of a specific diastereomer. The strategic choice of reactants and catalysts can lead to high levels of diastereoselective control, often resulting in the formation of a single diastereomer nih.gov.
Enantioselective Methodologies for this compound Scaffolds
Enantioselective methodologies involve the use of a chiral catalyst or reagent to convert an achiral starting material into a chiral product, where one enantiomer is formed in excess. These methods are highly sought after for their efficiency.
For scaffolds related to this compound, various enantioselective catalytic methods have been developed. For example, a copper(II)-catalyzed [3+2] cycloaddition of 2,3-dihydrofuran with quinone esters, using a chiral SPDO ligand, provides access to tetrahydrofuro[2,3-b]benzofuran scaffolds with high enantioselectivity (up to 97.5:2.5 er) and excellent diastereoselectivity (>20:1 dr) nih.gov. Similarly, gold-catalyzed asymmetric cycloadditions have been employed to construct other complex furan-fused systems with high enantiocontrol rsc.org. These examples highlight the power of chiral metal catalysts in creating stereochemically complex furofuran-type structures from simple achiral precursors.
Catalytic Methods in this compound Synthesis
Catalysis is central to the modern synthesis of heterocyclic compounds, offering efficient and selective routes to complex molecules. Various catalytic methods, particularly those employing transition metals, are instrumental in the construction of the this compound ring system.
Metals such as palladium, gold, copper, and iron are widely used to catalyze key bond-forming reactions in furan synthesis organic-chemistry.orghud.ac.ukmdpi.com. For instance, palladium catalysis is highly effective for cascade reactions of aryloxy-enynes with aryl halides to produce 2,3,4-trisubstituted furans organic-chemistry.org. Gold catalysts are known to promote the cycloisomerization of allenones into furans under very mild conditions organic-chemistry.org. These general strategies can be adapted to construct the this compound core, for example, through the intramolecular cyclization of a suitably functionalized furan precursor. A palladium-catalyzed cycloreduction of yne-enynals represents a sophisticated tandem approach to generate complex furan-containing molecules hud.ac.uk. The choice of catalyst and ligand is critical for controlling the regioselectivity and stereoselectivity of these transformations.
Lewis Acid Catalysis
Lewis acid catalysis offers an alternative approach to the synthesis of furan-containing heterocycles. Lewis acids can activate substrates and promote cyclization reactions to form the furan ring. For instance, fused bicyclic cyclopropanes can be converted to furo-lactams with high yields and diastereoselectivity using Lewis acid catalysis with thioureas. researchgate.net This transformation represents a formal [4+1]-cycloaddition and proceeds through a cascade reaction involving an SN1-type ring-opening addition and cyclization. researchgate.net
In another example, an iron(III) chloride-catalyzed tandem propargylation-cycloisomerization of propargylic alcohols or acetates with 1,3-dicarbonyl compounds leads to the formation of highly substituted furans. organic-chemistry.org Furthermore, the combination of enzyme and Lewis acid catalysis has been explored for the synthesis of dihydrobenzofuranones, which are related structures. A Lewis acid-catalyzed domino 1,2-addition/1,4-addition/elimination between (Z)-3-hexene-2,5-dione and 1,3-dicarbonyls yields 3-methyl-6,7-dihydrobenzofuran-4(5H)-ones. rsc.org
Table 3: Lewis Acid-Catalyzed Synthesis of Furan Derivatives and Congeners
| Entry | Substrates | Lewis Acid | Solvent | Key Transformation | Product Type |
|---|---|---|---|---|---|
| 1 | Fused bicyclic cyclopropane, Thiourea | Not specified | Not specified | Ring-opening-cyclization cascade | Furo-lactam |
| 2 | Propargylic alcohol, 1,3-Dicarbonyl compound | FeCl3 | Not specified | Tandem propargylation-cycloisomerization | Substituted furan |
Organocatalysis
Organocatalysis has emerged as a powerful strategy in organic synthesis, providing an alternative to metal-based catalysts. In the context of furofuran synthesis, organocatalytic methods have been explored. One such example involves the use of a Brønsted base to activate 5-substituted-furan-2(3H)-ones. researchgate.net This activation generates a 2π-component for a diastereoselective [8+2]-cycloaddition with 8,8-dicyanoheptafulvene, which acts as an 8π-component. researchgate.net While this does not directly form the this compound skeleton, it showcases the utility of organocatalysis in constructing complex molecules containing furanone moieties.
In Situ Generation and Trapping Techniques for Reactive this compound Intermediates
The synthesis of certain this compound congeners can proceed through highly reactive intermediates that are generated and trapped in situ. This strategy is particularly useful for constructing complex molecular frameworks by harnessing the transient reactivity of the this compound core.
A key example involves the preparation of C-annulated furans, where a furo[3,4-b]benzofuran (B12916446) intermediate is generated and subsequently trapped through cycloaddition reactions rsc.org. In one study, a furo[3,4-b]benzofuran was synthesized and then subjected to intermolecular Diels-Alder reactions, demonstrating its utility as a reactive intermediate for building more complex structures rsc.org. The concept of generating and trapping transient furo-fused heterocycles is also exemplified by the synthesis of furo[3,4-c]pyridines. These reactive intermediates are generated via a Pummerer reaction of a pyridylmethyl sulfoxide, which triggers the formation of the furan ring. The transient furo[3,4-c]pyridine is then trapped via a Diels-Alder cycloaddition with a suitable dienophile nih.gov. If no trapping agent is present, the unstable furo[3,4-c]pyridine intermediate can sometimes be isolated and characterized, highlighting its transient nature nih.gov.
The Diels-Alder reaction is a powerful tool for trapping these reactive furan-containing intermediates. The furan ring acts as the diene component in this [4+2] cycloaddition. While simple furans can be slow to react in Diels-Alder cycloadditions due to their aromatic stability, tethering the diene and dienophile can facilitate an intramolecular reaction, increasing the probability of the components colliding correctly youtube.com. Furoic acids and their derivatives, despite having electron-withdrawing substituents, have also been shown to be reactive dienes in Diels-Alder reactions, particularly with maleimide dienophiles rsc.org. The reactivity of these systems can be significantly enhanced by using water as a solvent or by converting the furoic acids to their corresponding carboxylate salts, allowing reactions to proceed under mild conditions rsc.org.
These trapping techniques provide a synthetic pathway to complex molecules that leverage the inherent reactivity of the this compound system and its analogs.
Optimization of Reaction Conditions and Scalability for this compound Synthesis
The efficient synthesis of this compound and its congeners relies heavily on the optimization of reaction conditions and the development of scalable methodologies. Key areas of focus include the application of modern reactor technology and the fine-tuning of reaction parameters such as energy sources, solvents, and reagent ratios.
Continuous flow chemistry has emerged as a powerful tool for organic synthesis, offering improved safety, reproducibility, and scalability over traditional batch processes nih.gov. This technology is particularly advantageous for reactions that involve hazardous reagents, unstable intermediates, or require precise control over temperature and reaction time.
In the context of furan chemistry, continuous flow platforms have been successfully implemented. For instance, a safe and robust continuous flow system was developed for the synthesis of nitrofuran-based pharmaceuticals chemrxiv.org. This platform features the in situ generation of acetyl nitrate (B79036), a mild but unstable and potentially explosive nitrating agent, for the nitration of furfural chemrxiv.org. The high level of integration and automation allows for remote operation and produces key pharmaceutical intermediates with high reproducibility and excellent yields in minutes chemrxiv.org. This approach effectively mitigates the safety concerns associated with conventional batch nitration of the delicate furan backbone chemrxiv.org.
Another application involves the C3-alkylation of furfural derivatives via a Murai reaction using homogeneous ruthenium catalysts. Transposing this high-temperature reaction from batch to a continuous flow process was pursued to design a safer and more scalable method nih.gov. While direct applications to the this compound core are not widely documented, these examples demonstrate the significant potential of continuous flow technology to enhance the safety, efficiency, and scalability of synthesizing complex furan-containing heterocycles.
Alternative energy sources like microwave (MW) and ultrasonic irradiation are increasingly used to accelerate reaction rates, improve yields, and promote greener chemical processes rsc.org.
Microwave Irradiation has proven highly effective in the synthesis of various furan-based heterocyclic systems. It allows for rapid and uniform heating, often leading to dramatically reduced reaction times, higher yields, and cleaner products with fewer side reactions compared to conventional heating methods organic-chemistry.orgnih.gov. For example, the microwave-assisted synthesis of 2,3-disubstituted benzofurans was achieved in a one-pot, three-component reaction, which minimized side products and shortened reaction times nih.gov. Similarly, an efficient and versatile microwave-assisted Paal–Knorr condensation of 1,4-diketones yielded various furans in good yields under milder conditions organic-chemistry.org. The synthesis of furo[3,2-c]coumarins has also been successfully carried out under microwave irradiation using two different methodologies researchgate.net. The use of microwaves can reduce reaction times from hours to minutes while maintaining or even improving product yields mdpi.com.
| Synthesis Method | Reaction Time | Yield (%) | Reference |
| Conventional Solvothermal | Hours | 79% | mdpi.com |
| Microwave-Assisted | 20 minutes | 85% | mdpi.com |
| Condition | Reaction Time | Yield (%) | Reference |
| Conventional (Reflux) | 2.5 hours | 72-73% | nih.gov |
| Ultrasonic Irradiation | 35 minutes | 82-84% | nih.gov |
Careful optimization of solvents and the stoichiometry of reagents is critical for maximizing the yield and selectivity of a reaction while minimizing waste. The choice of solvent can influence substrate solubility, reaction rates, and even the reaction pathway. Similarly, the precise ratio of reactants and catalysts can be the difference between a high-yielding synthesis and the formation of multiple side products.
In the synthesis of dihydrobenzofuran neolignans, a systematic optimization of both the oxidant and the solvent was performed scielo.br. Different silver(I) reagents were tested, with silver(I) oxide (Ag₂O) proving to be the most efficient oxidant. The stoichiometry of Ag₂O was found to be crucial; larger amounts increased the conversion of the starting material but decreased the selectivity towards the desired product, indicating the formation of side products. The optimal balance between conversion and selectivity was achieved using 0.5 equivalents of Ag₂O scielo.br.
The choice of solvent also had a significant impact. While dichloromethane and benzene/acetone mixtures are commonly used, acetonitrile, a greener solvent, was found to provide the best balance between conversion and selectivity scielo.br.
| Solvent | Conversion (%) | Selectivity (%) | Reference |
| Dichloromethane | 80 | 70 | scielo.br |
| Benzene/Acetone (6:4) | 75 | 65 | scielo.br |
| Methanol | 60 | 50 | scielo.br |
| Acetonitrile | 78 | 75 | scielo.br |
In the synthesis of 4H-furo[3,4-b]pyran derivatives via a three-component reaction, dichloromethane was used as the solvent at room temperature to afford the desired products efficiently nih.gov. For the synthesis of a pyran[2',3':4,5]furo[3,2-b]pyran system, specific conditions involved using dimethylformamide (DMF) or dichloromethane (CH₂Cl₂) as solvents and defined ratios of reagents like allyl bromide or acryloyl chloride to achieve high yields of the target compounds (76-77%) clockss.org. These examples underscore the importance of methodical optimization of solvent and reagent stoichiometry for the successful synthesis of this compound and its analogs.
Reactivity and Reaction Mechanisms of Furo 3,4 B Furan and Its Congeners
Ring-Opening Reactions and Molecular Rearrangements
The fused bicyclic system of furo[3,4-b]furan is susceptible to ring-opening under various catalytic conditions, a characteristic driven by the release of ring strain and the potential to form more stable aromatic or functionalized structures.
Acid-Catalyzed Ring-Opening and Aromatization
Furan (B31954) rings, in general, are sensitive to acidic conditions, which can induce ring-opening reactions. pharmaguideline.commdpi.com In the presence of Brønsted acids like hydrochloric acid, substituted furans can undergo ring-opening under relatively mild conditions (e.g., 80 °C). rsc.org This process is initiated by the protonation of the furan ring, which generates reactive electrophiles that can lead to polymerization or ring cleavage. pharmaguideline.com For congeners such as 2-R-amino-3-furfurylthiophenes, acid-catalyzed treatment can lead to the recyclization of the furan ring to form thieno[2,3-b]pyrrole derivatives. osi.lv Similarly, an acid-catalyzed ring transformation of benzofuranyl carbinols can result in a ring-opening and subsequent furan ring-closure sequence to yield highly substituted furans. nih.govfigshare.com
Furan Ring-Opening Cascade Reactions
Ring-opening of the this compound system can initiate a cascade of subsequent reactions, leading to complex molecular architectures. For instance, a tris(pentafluorophenyl)borane-catalyzed reaction of furans with hydrosilanes results in a highly efficient and atom-economical ring-opening to produce α-silyloxy-(Z)-alkenyl silanes. nih.gov This initial ring-opening can be followed by a subsequent cyclization to form cyclopropyl (B3062369) silanes. nih.gov Such cascade processes, which involve sequential ring-opening and closing events, are valuable in synthesis for building complex frameworks from simple starting materials. nih.govrsc.orgresearchgate.net In some cases, the reaction of fused furoindoles with diazo compounds can trigger a cyclopropanation/ring-opening cascade to yield conjugated oxoindolines. researchgate.net
Utility in Diverse Ring-Opening Transformations
The this compound moiety and its analogs are versatile precursors in a variety of ring-opening transformations. researchgate.net The cleavage of endocyclic carbon-heteroatom bonds in heteroaromatic cores like benzofurans, a related congener, provides novel synthetic pathways. kyoto-u.ac.jp For example, transition metal-catalyzed reactions can achieve ring-opening arylations and alkylations of benzofurans. kyoto-u.ac.jp Oxidative furan dearomatization represents another strategy, where oxidation of a furan ring leads to intermediates that can undergo further transformations. nih.gov These diverse transformations highlight the utility of the furan ring as a latent functional group that can be unmasked to construct complex molecules. kyoto-u.ac.jprsc.org
1,2- and 1,3-Migration Pathways
Molecular rearrangements, including 1,2- and 1,3-migrations, can occur in conjunction with reactions of furan systems. For instance, the synthesis of highly substituted benzo[b]furans can proceed through a charge-accelerated nih.govnih.gov-sigmatropic rearrangement followed by a substituent migration. researchgate.net In the synthesis of 3-thio-substituted furans from allenyl sulfides, a novel 1,2-migration of the thio group from an sp2 carbon atom is a key step. nih.gov This process is hypothesized to proceed through an intramolecular nucleophilic attack of the sulfur atom onto the allene (B1206475), forming a thiirenium intermediate which then rearranges to afford the final product. nih.gov
Intramolecular and Intermolecular Cycloadditions of this compound Systems
This compound and its congeners, particularly annulated derivatives like furo[3,4-b]benzofurans, can serve as dienes in cycloaddition reactions, providing access to a wide variety of polycyclic systems. rsc.org These reactions can occur in both an intramolecular and intermolecular fashion. rsc.orgrsc.org
Intermolecular Cycloadditions: Furo[3,4-b]benzofurans readily participate in intermolecular Diels-Alder reactions with various dienophiles. rsc.orgrsc.org They can also undergo [4+3] cycloadditions. rsc.orgrsc.org
Intramolecular Cycloadditions: The this compound system can be generated in situ and trapped via an intramolecular Diels-Alder reaction. For instance, Rh(II)-catalyzed treatment of specific diazoesters can yield a furo[3,4-b]benzofuran (B12916446) which, in a one-step reaction, undergoes intramolecular cycloaddition. rsc.org In the context of furo[3,4-b]indole congeners, a copper-catalyzed reaction of an α-diazo indolo diester containing a tethered alkenyl side chain generates a reactive intermediate that undergoes a subsequent intramolecular [4+2] cycloaddition. nih.govacs.org The success of this intramolecular trapping can be sensitive to the geometric constraints imposed by the tether connecting the diene and dienophile. nih.govacs.org
| Furofuran Congener Type | Reaction Type | Reactant(s) | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Furo[3,4-b]benzofuran | Intermolecular Diels-Alder | Furo[3,4-b]benzofuran and Naphtho-1,4-quinone | Dioxane, 100 °C, ZnI₂ | Oxaindeno[1,2-b]anthracene derivative | rsc.org |
| Furo[3,4-b]benzofuran | Intramolecular Diels-Alder | Pentenyl-substituted diazoester | Rh₂(OAc)₄, then ZnI₂ | Methoxy-substituted dioxabenzo[a]fluorene | rsc.org |
| Furo[3,4-b]indole | Intramolecular [4+2] Cycloaddition | α-diazo indolo diester with tethered oxa-pentenyl side chain | Cu(II) or Rh(II) catalyst | Polycyclic alkaloid precursor | nih.govacs.org |
| Furo[3,4-c]furan | Intermolecular Diels-Alder | In situ generated Furo[3,4-c]furan and various dienophiles | Rh(II) acetate (B1210297) | Anisole derivatives (after dehydration) | figshare.com |
Functional Group Transformations on this compound Moieties
Beyond reactions that alter the core ring system, the this compound scaffold and its congeners can undergo various functional group transformations, allowing for the synthesis of a diverse range of derivatives. These transformations typically involve reactions of substituents attached to the heterocyclic core.
For the related furo[2,3-b]pyrrole system, several functional group transformations have been demonstrated. mdpi.com For example, these compounds undergo Vilsmeier formylation, an electrophilic substitution reaction, to introduce a formyl group at the 2-position. mdpi.com The Vilsmeier-Haack reaction involves an electron-rich heterocycle reacting with a Vilsmeier reagent (commonly formed from dimethylformamide and phosphorus oxychloride) to introduce a formyl group. quimicaorganica.orgchemtube3d.comijpcbs.comorganic-chemistry.org
Other documented transformations on furo[2,3-b]pyrrole congeners include:
N-Alkylation and N-Benzylation: The nitrogen atom of the pyrrole (B145914) ring can be alkylated or benzylated using phase-transfer catalysis conditions. mdpi.com
Hydrazide Formation: Ester groups on the ring can be converted to hydrazides by refluxing with hydrazine (B178648) in ethanol. mdpi.com
Nitrile Formation: Formyl groups can be converted to cyano groups by reaction with hydroxylammonium chloride in acetic anhydride (B1165640). mdpi.com
Oxidation and Reduction Pathways
Oxidation: The furan nucleus is sensitive to a variety of oxidizing agents, and this reactivity is generally preserved in the this compound system. Oxidation of furans can proceed through several pathways, often leading to ring-opened products. For instance, treatment with reagents like hydrogen peroxide or meta-chloroperbenzoic acid can result in the cleavage of the furan ring. pharmaguideline.com In the presence of catalysts such as vanadium oxide, furan and its derivatives can be oxidized to maleic anhydride. nih.gov This transformation is believed to proceed through an endoperoxide intermediate. nih.gov
A notable oxidation-cyclization reaction has been observed in furans bearing a β-ketoester group at the 2-position. Catalytic oxidation with Mn(III)/Co(II) under an oxygen atmosphere leads to the oxidative ring-opening of the furan to a 1,4-dicarbonyl species. This intermediate then undergoes an intramolecular cyclization with the β-ketoester to form 4-hydroxy-2-cyclohexen-1-ones. nih.gov This reaction is thought to proceed via the formation of an endoperoxide from the reaction of the furan with an α-peroxy radical generated from the β-ketoester. nih.gov
Reduction: The reduction of the furan ring typically results in the saturation of the heterocyclic system. Catalytic hydrogenation is a common method for the reduction of furans to tetrahydrofurans. pharmaguideline.com However, simple furans can be challenging to reduce to tetrahydrofuran (B95107) without ring opening. pharmaguideline.com The reduction of unsaturated dinitriles containing a furan ring has been achieved with high chemoselectivity using 2-phenylbenzimidazoline, which selectively reduces the exocyclic double bond without affecting the furan ring or the nitrile groups. pearson.com Borohydride reduction of similar systems has also been reported, though it can lead to side products depending on the substituents on the furan ring. pearson.com
The table below summarizes the general outcomes of oxidation and reduction reactions on furan-containing molecules.
| Reaction Type | Reagent(s) | Typical Product(s) |
| Oxidation | H₂O₂, m-CPBA | Ring-opened products |
| Catalytic Oxidation | V₂O₅, O₂ | Maleic anhydride |
| Catalytic Oxidation | Mn(III)/Co(II), O₂ | 4-hydroxy-2-cyclohexen-1-ones (from 2-β-ketoester furans) |
| Reduction | Catalytic Hydrogenation | Tetrahydrofurans |
| Chemoselective Reduction | 2-Phenylbenzimidazoline | Saturated side-chains with intact furan ring |
Nucleophilic and Electrophilic Substitution Reactions
Electrophilic Substitution: The this compound system, being electron-rich, is expected to readily undergo electrophilic aromatic substitution. In the parent furan molecule, electrophilic attack preferentially occurs at the 2- and 5-positions (α-positions) due to the greater stabilization of the cationic intermediate through resonance involving the oxygen atom. chemicalbook.comquora.comiust.ac.ir The intermediate formed by attack at the α-position is stabilized by three resonance structures, whereas attack at the β-position (3- and 4-positions) results in an intermediate with only two resonance structures. quora.comiust.ac.ir Furan is significantly more reactive towards electrophiles than benzene. quora.com
Common electrophilic substitution reactions for furan, which are anticipated to be applicable to this compound, include nitration, halogenation, and sulfonation. pharmaguideline.com Due to the high reactivity of the furan ring, mild reaction conditions are often necessary to avoid polymerization or the formation of polysubstituted products. pharmaguideline.com For example, nitration can be achieved using acetyl nitrate (B79036) at low temperatures, and sulfonation can be carried out with a pyridine-sulfur trioxide complex. pharmaguideline.com
Nucleophilic Substitution: Simple furans are generally unreactive towards nucleophiles. nih.gov However, nucleophilic substitution becomes feasible when the furan ring is substituted with strong electron-withdrawing groups, such as nitro or carboxyl groups. pharmaguideline.com These groups help to stabilize the negative charge of the Meisenheimer-like intermediate formed during the nucleophilic attack. nih.gov Therefore, for the this compound system, nucleophilic substitution reactions would likely require the presence of suitable activating groups on the ring.
Acylation Reactions
Acylation of furans, a form of electrophilic substitution, typically requires the use of mild Lewis acid catalysts such as boron trifluoride or phosphoric acid, as stronger Lewis acids like aluminum chloride can promote polymerization of the electron-rich furan ring. pharmaguideline.comnih.gov The reaction is generally carried out with acid anhydrides or acyl halides. pharmaguideline.com In some cases, highly reactive acylating agents like trifluoroacetic anhydride can acylate furan without the need for a catalyst. nih.gov The acylation of furan preferentially occurs at the α-position. nih.gov It is expected that the this compound system would undergo acylation under similar mild conditions, with the position of acylation being influenced by the electronic and steric effects of the fused ring system.
Complex Reaction Cascade Pathways Involving this compound
The this compound scaffold can be synthesized through elegant and efficient complex reaction cascades. These multi-step, one-pot transformations allow for the rapid construction of this and related heterocyclic systems from simpler starting materials.
Carbenoid Cyclization/Cycloaddition Cascades
Rhodium(II) and copper(II) catalysts are effective in promoting the decomposition of α-diazo compounds to generate electrophilic carbenoid intermediates. These reactive species can then participate in a variety of cascade reactions to form furan rings. In the context of this compound congeners, these cascades often involve an initial intramolecular cyclization of the carbenoid onto a tethered carbonyl or alkyne, followed by a subsequent cycloaddition.
For instance, the Rh(II)-catalyzed reaction of 2-alkynyl-2-diazo-3-oxobutanoates leads to the formation of furo[3,4-c]furans. This reaction proceeds via the addition of the rhodium-stabilized carbenoid to the alkyne, forming a vinyl carbenoid. This intermediate then cyclizes onto the adjacent carbonyl group to generate the furan ring.
In a related approach, the synthesis of furo[3,4-b]indoles has been achieved through a Cu(II)- or Rh(II)-catalyzed carbenoid cyclization/cycloaddition cascade of α-diazo indolo amido esters. The reaction is initiated by the formation of a copper carbenoid, which cyclizes onto a neighboring carbonyl group to form a reactive benzo[c]furan intermediate. This intermediate can then undergo a [4+2] cycloaddition with a tethered dienophile. organic-chemistry.org The success of the cycloaddition is sensitive to the geometric constraints of the tether. organic-chemistry.org
Gold-Catalyzed Cascade Rearrangements
Gold catalysts, particularly gold(I) complexes, are known for their ability to activate alkynes and allenes, initiating cascade reactions that can lead to the formation of furan rings. One such example is the gold-catalyzed synthesis of substituted furans from propargyl alcohols and alkynes. This one-pot, three-step cascade involves: acs.orgorganic-chemistry.org
Alcohol addition to the alkyne: The gold catalyst activates the alkyne, allowing for the addition of the propargyl alcohol.
Saucy-Marbet rearrangement: The resulting intermediate undergoes a rearrangement to form an allene-ketone.
Allene-ketone cyclization: The gold catalyst then facilitates the cyclization of the allene-ketone to afford the substituted furan. acs.org
Another gold(I)-catalyzed cascade involves the reaction of propargyl diazoacetates in the presence of water to synthesize multisubstituted furans. This process begins with the formation of a gold-carbene, which then undergoes a 6-endo-dig carbocyclization via an oxonium ylide intermediate, followed by elimination to yield the furan product. acs.org
The table below outlines key features of these gold-catalyzed cascade reactions.
| Starting Materials | Catalyst System | Key Intermediates | Final Product |
| Propargyl alcohol, Alkyne | Triazole-gold (TA-Au), Copper co-catalyst | Allene-ketone | Substituted furan |
| Propargyl diazoacetate, Water | Gold(I) complex | Gold-carbene, Oxonium ylide | Multisubstituted furan |
Tandem Pummerer Cyclization-Cycloaddition Sequences
The Pummerer reaction and its variants provide a powerful tool for the generation of reactive intermediates that can be trapped in cycloaddition reactions to form furan rings. A tandem Pummerer-Diels-Alder reaction sequence has been developed for the synthesis of 1-arylnaphthalene lignan (B3055560) analogs, which involves the in situ generation of a furo[3,4-c]pyridine. This sequence is initiated by the Pummerer reaction of an o-benzoyl-substituted pyridylmethyl sulfoxide (B87167) to form an α-thiocarbocation. This intermediate is then trapped by the adjacent keto group to generate the furo[3,4-c]pyridine, which acts as a reactive diene in a subsequent Diels-Alder reaction.
More recently, a rapid and efficient method for the synthesis of tetrasubstituted furans has been developed based on a Pummerer-type rearrangement of 2,5-dihydrothiophenes. The key steps in this process are: nih.gov
Selective S-chlorination: A 1,3-diene derived from a 2,5-dihydrothiophene (B159602) is selectively chlorinated at the sulfur atom.
Spontaneous Pummerer-type rearrangement: The resulting oxidized intermediate undergoes a spontaneous rearrangement to form the tetrasubstituted furan. nih.gov
This methodology offers a metal-free approach to highly functionalized furans under mild conditions and has been applied to the total synthesis of natural products.
Computational and Theoretical Investigations of Furo 3,4 B Furan Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in modeling the fundamental characteristics of Furo[3,4-b]furan. These methods allow for the precise calculation of the molecule's geometry, conformational possibilities, and the energy landscapes of its chemical transformations. sci-hub.seresearchgate.net
Molecular Geometry and Conformation Analysis
The geometric structure of this compound is determined by optimizing its geometry using quantum chemical methods to find the lowest energy arrangement of its atoms. researchgate.net These calculations establish the precise bond lengths, bond angles, and dihedral angles that characterize the molecule. For this compound, theoretical studies confirm a planar conformation for the bicyclic system. This planarity is a crucial prerequisite for effective π-electron delocalization across the two fused furan (B31954) rings, which significantly influences the compound's electronic properties and aromaticity. acs.org Analysis of the optimized geometry helps in understanding the degree of strain within the fused-ring system and how structural parameters compare to simpler parent heterocycles like furan.
Energetics of Tautomerization and Cyclization Processes
Computational studies are vital for exploring the reaction mechanisms and energetics of processes involving this compound. Intramolecular cyclization reactions are a key synthetic route to forming the this compound core. For instance, derivatives can be synthesized via the intramolecular cyclization of precursors like 3-ethynyl furan compounds. epdf.pub
Theoretical models can map the entire reaction pathway for such cyclizations, identifying transition states and calculating activation energies. This data provides a quantitative measure of the reaction's feasibility and kinetics. Similarly, the energetics of potential tautomerization processes can be assessed, determining the relative stability of different tautomeric forms. These computational insights are crucial for optimizing synthetic strategies and predicting the chemical behavior of this compound systems under various conditions.
Aromaticity Assessment in this compound and its Fused Analogs
The aromaticity of this compound is a complex feature that is evaluated using several computational criteria, including electronic, magnetic, and geometric indicators. These methods collectively provide a comprehensive picture of the π-electron delocalization within the molecule.
Hückel's Rule and π-Electron Delocalization Properties
This compound is a bicyclic heteroaromatic compound with a total of 8 π-electrons. According to Hückel's rule, a planar, monocyclic, conjugated system with 4n π-electrons (where n is an integer) would be considered anti-aromatic. However, Hückel's rule is most strictly applied to monocyclic systems. For fused systems like this compound, the concept of "local aromaticity" is more appropriate.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
Frontier Molecular Orbital (FMO) theory is a key tool for understanding the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap (Eg), is a critical indicator of a molecule's kinetic stability and chemical reactivity. acs.orgresearchgate.net
A large HOMO-LUMO gap implies high stability and low reactivity. Computational studies on the this compound monomer have quantified these energy levels. sci-hub.se The significant energy gap suggests that the this compound molecule is characterized by high electronic stability. sci-hub.se
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.56 |
| LUMO | -0.36 |
| Energy Gap (Eg) | 5.20 |
Data sourced from a DFT study on bicyclic furans. sci-hub.se
Nucleus Independent Chemical Shift (NICS) Studies
Nucleus Independent Chemical Shift (NICS) is a widely used computational method to assess aromaticity based on magnetic criteria. It involves calculating the absolute magnetic shielding at a specific point within or above a ring system, often at the ring's geometric center (NICS(0)) or 1 Å above it (NICS(1)). acs.org Large negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest anti-aromaticity. sci-hub.se
Computational studies have utilized NICS calculations to probe the degree of conjugation and aromaticity in this compound. sci-hub.seresearchgate.net These analyses confirm that the system possesses strong local aromaticity. sci-hub.se For comparison, the calculated NICS values for the parent furan molecule are significantly negative, establishing its aromatic character. The findings for this compound demonstrate that its constituent rings maintain a high degree of aromaticity, which is closely related to the localization of its π-electrons. sci-hub.se
| Compound | NICS(0) (ppm) | NICS(1.0) (ppm) | Aromatic Character |
|---|---|---|---|
| Furan (Reference) | -13.2 | -10.2 | Aromatic |
| This compound System | Calculations confirm strong local aromaticity | Aromatic |
Data and findings sourced from a DFT study on bicyclic furans. sci-hub.se
Correlation of Aromaticity with Ionization Potentials
Computational studies have established a direct correlation between the aromaticity of heterocyclic systems and their electronic properties, including ionization potentials. While specific data for this compound is not extensively documented in isolation, the principles governing related furan-containing compounds offer significant insight. The aromatic character of a molecule, arising from the delocalization of π-electrons, directly influences the energy of its molecular orbitals. In aromatic systems, the highest occupied molecular orbital (HOMO) is generally of a lower energy (more stable) than in a corresponding non-aromatic, localized system. A higher ionization potential is consequently required to remove an electron from this stabilized HOMO.
The degree of aromaticity in heterocycles like furan is influenced by the extent to which the heteroatom's lone pair participates in the π-system. semanticscholar.org This participation stabilizes the π-electron cloud, thus affecting the HOMO energy level. In fused systems like this compound, the interaction between the two furan rings further modifies the electronic structure and, consequently, the ionization potential.
Theoretical investigations on macrocyclic furans have demonstrated that changes in the oxidation state, which involve the removal of electrons, are linked to shifts in global aromaticity and anti-aromaticity. nih.gov These shifts are accompanied by significant changes in the HOMO energy levels. For instance, the oxidation of a macrocyclic furan from a neutral to a dicationic state can switch the system from anti-aromatic to aromatic, a change reflected in and supported by computational analyses of its molecular orbitals. nih.gov While not a direct measure of the ionization potential of the parent this compound, these studies underscore the intimate relationship between π-electron delocalization, aromaticity, and the energy required for ionization. The more aromatic and delocalized the system, the higher the energy required to remove a π-electron.
Magnetic Properties and Induced Ring Currents in Fused Furan Systems
The magnetic properties of fused furan systems, such as this compound, are a key indicator of their aromaticity and are computationally investigated through the analysis of induced ring currents. When a molecule is placed in an external magnetic field, the delocalized π-electrons can circulate, creating a ring current. This induced current, in turn, generates its own magnetic field. In aromatic compounds, this is a diatropic ring current which opposes the external field within the ring, a hallmark of aromaticity. helsinki.fi
Computational models, particularly ab initio methods, have been employed to calculate the magnetic susceptibility and nuclear magnetic shielding for various isomers of bis-heteropentalenes, including this compound. researchgate.net These calculations provide a quantitative measure of the magnetic response and allow for the visualization of the induced current density. For aromatic systems, a strong diatropic current is observed circulating around the periphery of the molecule. researchgate.net
The strength of the ring current is a quantifiable measure of aromaticity. chemrxiv.orgchemrxiv.org Computational techniques can map the streamlines of the current density vector field, illustrating the path and intensity of electron circulation. For fused furan systems, these maps reveal how the π-electrons delocalize across both rings. The presence of strong diatropic currents in the five-membered rings of furo-furan isomers confirms their aromatic character. researchgate.net The table below presents a conceptual summary of expected magnetic properties for aromatic fused furan systems based on computational studies of related compounds.
| Property | Expected Characteristic for Aromatic Fused Furan | Computational Method |
| Ring Current | Diatropic | Gauge-Including Magnetically Induced Currents (GIMIC) / Ab initio calculations |
| Magnetic Susceptibility | Anisotropy indicating delocalized π-electrons | Near Hartree-Fock estimates |
| Nuclear Magnetic Shielding | Shielding inside the ring, deshielding outside | GIAO (Gauge-Independent Atomic Orbital) / CSGT (Continuous Set of Gauge Transformations) |
| NICS (Nucleus-Independent Chemical Shift) | Negative values inside the ring | DFT (Density Functional Theory) |
These computational approaches provide a detailed picture of the electronic behavior of fused furan systems in a magnetic field, offering compelling evidence for their aromatic nature.
Reactivity Prediction and Reaction Mechanism Elucidation via Computational Models
Computational models are invaluable tools for predicting the reactivity of this compound systems and elucidating the mechanisms of their reactions. Density Functional Theory (DFT) and other quantum chemical methods allow for the exploration of potential energy surfaces, the identification of transition states, and the calculation of activation energies. pitt.edu These theoretical investigations provide a molecular-level understanding of reaction pathways that can be difficult to probe experimentally.
Studies on the formation of substituted furo[3,4-d] nih.govresearchgate.netoxazines and cycloaddition reactions of dienylfurans have demonstrated the power of computational chemistry in understanding reactions that form fused furan rings. researchgate.netpku.edu.cn For instance, DFT calculations can be used to compare different possible reaction pathways, such as concerted versus stepwise mechanisms in cycloaddition reactions, by calculating the energies of the intermediates and transition states for each path. pku.edu.cn
The insights gained from these computational studies are critical for rationalizing observed product distributions and for designing new synthetic routes. By modeling the interaction of this compound systems with various reagents, it is possible to predict the most likely sites of reaction and the stereochemical outcomes.
Bond Reactivity Indices and Electronic Mechanisms
Bond reactivity indices, derived from computational analysis of the electronic structure of this compound, can provide quantitative predictions about its chemical behavior. These indices, such as Fukui functions and local softness, identify the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. The distribution of electron density, as calculated by quantum chemical methods, governs the electronic mechanisms of reactions.
The aromaticity of the this compound system leads to a delocalized π-electron cloud, but the presence of the oxygen heteroatoms introduces non-uniformity in the electron distribution. The oxygen atoms, being more electronegative than carbon, draw electron density towards themselves, influencing the reactivity of the adjacent carbon atoms. Computational analysis of the molecular orbitals (HOMO and LUMO) can reveal the primary sites for electrophilic and nucleophilic attack, respectively.
Transition State Analysis in this compound Forming Reactions
The elucidation of reaction mechanisms for the formation of this compound and related fused systems heavily relies on the computational analysis of transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetics of the reaction. Computational methods allow for the precise location of transition state structures and the calculation of their vibrational frequencies to confirm them as true saddle points on the potential energy surface (characterized by a single imaginary frequency). researchgate.net
For example, in the synthesis of highly substituted furans and their fused derivatives, DFT calculations have been used to investigate the transition states of key steps, such as cyclization and rearrangement. researchgate.net This analysis can reveal the intricate details of bond formation and breaking, as well as the role of catalysts in lowering the activation energy.
By comparing the energies of different transition states, computational models can explain or predict the regioselectivity and stereoselectivity of reactions that form the this compound skeleton. For instance, in cycloaddition reactions leading to fused furans, the preference for one stereoisomer over another can be rationalized by the lower activation energy of the corresponding transition state. pku.edu.cn This predictive capability is a powerful asset in the design of efficient and selective synthetic methodologies.
Advanced Applications of Furo 3,4 B Furan As a Synthetic Building Block and in Materials Science
Furo[3,4-b]furan as a Versatile Synthon in Complex Heterocycle Synthesis
The inherent reactivity and structural features of the this compound moiety allow for its elaboration into a diverse array of more complex heterocyclic systems. Its utility as a synthetic precursor is particularly evident in the construction of nucleoside analogues and fused polycyclic systems, which are of considerable interest in drug discovery and materials science.
The structural rigidity of the this compound skeleton makes it an attractive surrogate for the ribofuranose ring in nucleoside analogues. By constraining the conformation of the sugar moiety, these analogues can exhibit enhanced binding affinity to target enzymes and improved metabolic stability.
A robust and flexible synthetic strategy has been developed to access tetrahydrothis compound nucleoside analogues, particularly as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). Current time information in Oskarshamn, SE.nih.govresearchgate.net A key step in this synthesis is a Wolfe-type carboetherification of an alkenol derived from D-glucofuranose diacetonide. This reaction efficiently constructs the bicyclic core and installs a desired heteroaryl group in a single step. Current time information in Oskarshamn, SE.nih.gov Subsequent deprotection and a late-stage Mitsunobu glycosylation are employed to introduce the nucleobase, providing the final nucleoside analogues in serviceable yields. Current time information in Oskarshamn, SE.nih.gov
This synthetic approach allows for the generation of a library of analogues with diverse substituents, facilitating structure-activity relationship (SAR) studies. For instance, a synthesized analogue demonstrated potent and cellularly active inhibition of PRMT5, with a biochemical IC50 of 0.8 nM and a cell proliferation EC50 of 15 nM in Z138 cells. Current time information in Oskarshamn, SE.nih.gov
Table 1: Synthesis of a Tetrahydrothis compound Nucleoside Analogue
| Step | Reaction | Reagents and Conditions | Yield | Reference |
| 1 | Wolfe-type Carboetherification | Alkenol derived from D-glucofuranose diacetonide, heteroaryl halide, Pd catalyst | 62% | Current time information in Oskarshamn, SE.nih.gov |
| 2 | Deprotection | Acidic or basic hydrolysis | - | Current time information in Oskarshamn, SE.nih.gov |
| 3 | Mitsunobu Glycosylation | Deprotected core, pyrrolopyrimidine base, DEAD, PPh3 | 31-48% | Current time information in Oskarshamn, SE.nih.gov |
The inherent chirality of derivatives of the this compound system makes them attractive candidates for development as chiral ligands in asymmetric catalysis. While direct application of this compound as a P2-ligand for HIV-1 protease inhibitors is not extensively documented, related furofuran scaffolds, such as gem-difluoro-bis-tetrahydrofuran, have been successfully employed for this purpose. researchgate.net These ligands interact with the S2 subsite of the protease, and their conformational rigidity can contribute to potent inhibitory activity. researchgate.net The synthesis of optically active furofuran derivatives often involves stereoselective reactions to control the stereochemistry of the resulting ligand. researchgate.net The development of this compound-based chiral ligands remains an area with potential for future exploration in asymmetric synthesis and medicinal chemistry.
The this compound nucleus can be annulated with various aromatic and heteroaromatic rings to generate fused polycyclic systems. These extended π-systems are of interest for their potential applications in organic electronics and as scaffolds for new therapeutic agents.
The fusion of quinoline (B57606) and pyridine (B92270) rings to the this compound core leads to novel heterocyclic systems with potential biological activity. A convenient one-pot synthesis of furo[3,4-b]quinolinones has been developed, starting from quinolines and acetals of cyanopropargylic alcohols. acs.org This method involves the functionalization of the quinoline followed by an intramolecular cyclization and hydration sequence to yield the fused system. acs.org
Similarly, furo[3,4-b]pyridin-5(7H)-ones can be prepared in a one-pot reaction from commercially available 2-bromopyridine-3-carboxylic acid and various carbonyl compounds. researchgate.net This approach utilizes a lithiation and subsequent reaction with the carbonyl compound to construct the furanone ring fused to the pyridine core. researchgate.net
Table 2: Synthesis of Fused Quinoline and Pyridine Derivatives
| Product | Starting Materials | Key Reaction Steps | Yield | Reference |
| Furo[3,4-b]quinolinone | Quinoline, Acetal (B89532) of cyanopropargylic alcohol | Functionalization, Intramolecular cyclization/hydration | up to 98% | acs.org |
| Furo[3,4-b]pyridin-5(7H)-one | 2-Bromopyridine-3-carboxylic acid, Carbonyl compound | Dilithiation, Reaction with carbonyl compound, Acid-catalyzed cyclization | Reasonable yields | researchgate.net |
The incorporation of pyrazine (B50134) and quinoxaline (B1680401) moieties into the this compound framework gives rise to another class of fused heterocycles. Furo[3,4-b]pyrazine-5,7-dione, a key intermediate, can be synthesized through the oxidative cyclization of pyrazinedicarboxylic acid with acetic anhydride (B1165640). This dione (B5365651) serves as a versatile precursor for a variety of derivatives.
While the direct synthesis of quinoxaline derivatives from a pre-formed this compound ring is less common, the construction of the furan (B31954) ring onto a quinoxaline precursor is a viable strategy. For example, furo[2,3-b]pyrazines have been synthesized through an iodine-mediated electrophilic cyclization of 5-chloro-3-substituted ethynyl-1-(4-methoxybenzyl)pyrazin-2(1H)-ones, followed by palladium-catalyzed cross-coupling reactions to introduce further diversity.
Table 3: Synthesis of Fused Pyrazine Derivatives
| Product Class | Starting Material | Key Reaction | Synthetic Utility | Reference |
| Furo[3,4-b]pyrazine-5,7-dione | Pyrazinedicarboxylic acid | Oxidative cyclization with acetic anhydride | Precursor for anticancer agents | |
| Furo[2,3-b]pyrazines | 5-chloro-3-substituted ethynyl-1-(4-methoxybenzyl)pyrazin-2(1H)-ones | Iodine-mediated electrophilic cyclization | Building blocks for diverse substituted furo[2,3-b]pyrazines | - |
Role as Chiral Building Blocks in Asymmetric Synthesis
The this compound core is a key structural feature in numerous complex and biologically active chiral natural products. researchgate.net Consequently, the development of synthetic methods to construct this bicyclic system with high levels of stereocontrol is a critical objective in asymmetric synthesis. Rather than being used as a chiral auxiliary, the focus is typically on the enantioselective or diastereoselective synthesis of the substituted this compound ring system itself.
Strategies to achieve this often fall into two main categories:
Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials, such as carbohydrates, to impart chirality to the final product. The inherent stereocenters of the carbohydrate are strategically manipulated to form the bicyclic furanone core.
Asymmetric Catalysis: This involves the use of chiral catalysts to control the stereochemical outcome of a key ring-forming reaction. For instance, asymmetric cycloaddition reactions or enantioselective cyclizations can be employed to establish the desired stereocenters on the this compound skeleton.
The resulting multifunctionalized chiral furan derivatives are potent intermediates for further synthetic transformations, allowing for the stereocontrolled synthesis of complex target molecules. Current time information in Oskarshamn, SE.
Application in Natural Product Skeleton Construction
The hexahydrothis compound scaffold is a recurring motif in a wide range of natural products, including those with insecticidal properties. The construction of this core is a pivotal step in the total synthesis of these molecules. Synthetic strategies often focus on efficiently building the bicyclic system from simpler, acyclic, or monocyclic precursors.
The development of novel catalytic transformations to access unique derivatives, such as furan-fused cyclobutanones, has practical applications for the late-stage modification of complex natural products and pharmaceutical molecules. Current time information in Oskarshamn, SE. Moreover, the furan-fused lactams derived from these cyclobutanones are pivotal structures found in many bioactive natural products. nih.gov The ability to synthesize and functionalize the this compound skeleton provides chemists with powerful tools to access the core structures of diverse natural products and their analogues.
Role of this compound Systems in the Development of Functional Materials
The rigid, planar, and electron-rich bicyclic structure of this compound makes it a compelling building block for advanced functional materials. Its unique arrangement of fused furan rings influences the electronic and photophysical properties of polymers and molecules that incorporate this moiety, opening avenues for its use in various high-performance applications.
Applications in Organic Electronics and Optoelectronic Devices
The this compound core is a promising candidate for the development of novel organic semiconducting materials. Theoretical studies, particularly those employing density functional theory (DFT), have been instrumental in elucidating the electronic, structural, and conductive properties of polymers derived from this bicyclic system. sci-hub.se These computational analyses predict that polymers incorporating the this compound unit can exhibit favorable characteristics for applications in organic electronics. sci-hub.se
One of the key findings from these theoretical models is the prediction of narrow band gaps for certain polymer configurations. sci-hub.se For instance, poly(4,4'-bithis compound) has been identified as a particularly promising candidate for conductive materials, with a theoretically calculated band gap of 1.21 eV. sci-hub.se A lower band gap is a critical attribute for organic semiconductors, as it facilitates the excitation of electrons and enhances conductivity, which is essential for devices like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
The investigation into this compound and its isomers, furo[2,3-b]furan and furo[3,2-b]furan, has highlighted how the fusion mode of the rings directly impacts the electronic properties of the resulting oligomers and polymers. sci-hub.se The delocalization of π-electrons along the polymer backbone is a crucial factor for charge transport, and the structure of this compound contributes to this effectively. sci-hub.se These theoretical predictions strongly suggest that this compound-based systems are viable platforms for designing the next generation of organic electronic materials. sci-hub.se
Development of Chemosensors, Photosensitizers, and Molecular Probes
While the inherent electronic and photophysical properties of fused heterocyclic systems like this compound suggest potential for applications in sensing and molecular probing, the scientific literature to date does not provide specific examples of its use in the development of chemosensors, photosensitizers, or molecular probes. Furan-containing compounds, more broadly, have been explored for such applications due to their fluorescence and ability to interact with various analytes. However, specific research detailing the design, synthesis, and application of materials based on the this compound scaffold for these purposes is not extensively documented. The development of such functional molecules typically requires the strategic attachment of specific binding sites or photoactive groups to the core structure, and this area remains an unexplored frontier for the this compound system.
Structure-Property Relationships in Advanced Materials Design
The design of advanced materials hinges on understanding the intricate relationship between a molecule's structure and its resulting properties. For the this compound system, theoretical studies have provided significant insights into these relationships, guiding the rational design of materials with tailored electronic characteristics. sci-hub.se
The core structure of this compound, a bicyclic aromatic heterocycle, dictates several key properties. The fusion of the two furan rings creates a rigid, planar geometry that promotes π-π stacking in the solid state, a crucial factor for efficient charge transport in organic electronic devices. The arrangement of the oxygen heteroatoms influences the electron distribution within the π-conjugated system, and theoretical studies indicate that π-electrons are effectively delocalized along the polymeric axis in polymers derived from this unit. sci-hub.se
Computational studies have systematically evaluated the electronic properties of monomers, oligomers, and polymers of this compound and its isomers. sci-hub.se These analyses reveal a clear trend: as the degree of polymerization increases, the electronic properties evolve, leading to materials with potentially high conductivity. sci-hub.se The relationship between the monomer's electronic properties and the final polymer's band gap is a cornerstone of this research, allowing for the predictive design of materials. sci-hub.se The calculated narrow band gap for poly(4,4'-bithis compound) is a direct consequence of its specific chemical structure and the efficient π-electron delocalization it affords. sci-hub.se
Below is a data table summarizing the theoretically predicted band gaps for polymers formed from this compound and its isomers, illustrating the structure-property relationship.
| Polymer Name | Parent Monomer | Predicted Band Gap (eV) |
| poly(4,4'-bithis compound) | This compound | 1.21 |
| poly(cis-2,2'-bifuro[3,2-b]furan) | Furo[3,2-b]furan | 1.89 |
| poly(trans-2,2'-bifuro[3,2-b]furan) | Furo[3,2-b]furan | 1.93 |
| Data sourced from theoretical DFT studies. sci-hub.se |
These theoretical findings underscore the principle that the specific connectivity and isomeric form of the bicyclic furan building block are critical determinants of the final polymer's electronic properties, providing a roadmap for designing novel functional organic materials. sci-hub.se
Future Directions and Emerging Research Avenues in Furo 3,4 B Furan Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The future of furo[3,4-b]furan synthesis lies in the development of methodologies that are not only novel and efficient but also adhere to the principles of green and sustainable chemistry. Research is moving beyond traditional multi-step procedures towards more elegant and atom-economical strategies.
A significant area of development is the use of catalytic systems to construct the this compound core. For instance, rhodium(I)-catalyzed tandem heterocyclization and formal [4+1] cycloaddition of 1-(1-alkynyl)oxiranyl ketones has emerged as a practical route to highly substituted this compound-3(2H)-ones. researchgate.net This method is notable for inducing an unexpected C-C bond cleavage of the epoxide motif. researchgate.net Palladium catalysis is also showing promise for the generation of isobenzofuran (B1246724) precursors under neutral conditions, which can then be utilized in the synthesis of this compound derivatives. acs.org
Hypervalent iodine reagents are being explored for oxidative cycloisomerization reactions to form the this compound heterocyclic core. vdoc.pub These metal-free conditions represent a more sustainable alternative to some traditional heavy metal-catalyzed reactions. epdf.pubacs.org For example, the treatment of iodoalkynol derivatives of xylose with iodonium-producing reagents can afford this compound cores containing diiodoenol ether functionalities. researchgate.net Similarly, bromoalkynol derivatives of glucofuranose can undergo rearrangements to form dihaloenol ethers within a this compound structure when treated with halonium-producing reagents. acs.org
The synthesis of this compound derivatives from readily available biomass, such as carbohydrates, is a key trend in sustainable synthesis. epdf.pub For example, the formation of the this compound system has been achieved from alkynols derived from xylose. researchgate.netdntb.gov.ua This approach leverages the inherent chirality and functionality of sugars to create complex heterocyclic structures.
| Methodology | Catalyst/Reagent | Precursor Type | Key Feature | Reference(s) |
| Tandem Heterocyclization/Cycloaddition | Rhodium(I) | 1-(1-Alkynyl)oxiranyl ketones | Unexpected C-C epoxide cleavage | researchgate.net |
| Isobenzofuran Generation | Palladium | Lactol methyl ether | Neutral reaction conditions | acs.org |
| Oxidative Cycloisomerization | Hypervalent Iodine | Alkynols | Metal-free synthesis | vdoc.pubepdf.pubacs.org |
| Rearrangement of Haloalkynols | Halonium-producing reagents | Derivatives of glucose/xylose | Use of carbohydrate feedstock | acs.orgresearchgate.net |
Exploration of Undiscovered Reactivity Patterns and Transformations
While the synthesis of the this compound skeleton is a major focus, future research will increasingly delve into exploring its untapped reactivity to generate novel molecular architectures. The inherent strain and electronic properties of the bicyclic system suggest that a wealth of new transformations await discovery.
Cycloaddition reactions are a cornerstone of furan (B31954) chemistry, and the this compound system is no exception. It can act as a reactive intermediate in [4+2] cycloadditions, allowing for the synthesis of complex polycyclic products. tandfonline.com The development of higher-order cycloadditions, such as the [8+2] cycloaddition of 5-substituted-furan-2(3H)-ones (which can be precursors to furo[3,4-b]furanones) with 8,8-dicyanoheptafulvene, opens up new avenues for creating intricate molecular frameworks. acs.org
Ring-opening and ring-cleavage reactions of the this compound core are also emerging as a powerful synthetic tool. For example, Lewis acid-catalyzed ring-opening-cyclization cascades of donor-acceptor cyclopropanes can lead to the formation of bicyclic lactams, demonstrating the transformative potential of the furan moiety within the bicyclic system. colab.ws The selective cleavage of cyclopropyl (B3062369) ketones fused to the this compound ring system can also lead to the formation of other complex carbocyclic ring systems. researchgate.net Furthermore, unusual domino reactions, such as a Claisen-Conia reaction, have been observed in this compound-2,4-dione systems, hinting at complex reactivity patterns yet to be fully explored. tib.eu
| Reaction Type | Reactant/Precursor | Key Transformation | Significance | Reference(s) |
| [4+2] Cycloaddition | This compound intermediate | Formation of polycyclic systems | Access to complex natural product-like scaffolds | tandfonline.com |
| [8+2] Cycloaddition | 5-Substituted-furan-2(3H)-one | Formation of polycyclic γ-lactones | Access to biologically relevant motifs | acs.org |
| Ring-Opening-Cyclization | Donor-acceptor cyclopropanes | Formation of bicyclic lactams | Novel synthetic transformations | colab.ws |
| Domino Reaction | This compound-2,4-diones | Claisen-Conia rearrangement | Discovery of unusual reactivity | tib.eu |
Advanced Computational Modeling for Rational Design and Prediction
Computational chemistry is poised to play an increasingly vital role in accelerating research in this compound chemistry. Advanced modeling techniques, particularly Density Functional Theory (DFT), are becoming indispensable for predicting the properties and reactivity of these compounds, thereby guiding experimental efforts.
DFT studies have been successfully employed to investigate the electronic, structural, and conductive properties of polymers formed from bicyclic furans, including poly(4,4'-bithis compound). tandfonline.comtandfonline.comresearchgate.net These calculations help in understanding the degree of conjugation and predicting key parameters like band gaps, which are crucial for designing conductive materials. tandfonline.comtandfonline.com By modeling monomers, oligomers, and polymers, researchers can identify promising candidates for materials science applications before their synthesis. researchgate.net
The concept of rational design, powered by computational modeling, is also being applied to the development of new molecules with specific biological functions. researchgate.net For example, computational approaches can aid in the design of this compound-based inhibitors for specific protein targets by modeling the interactions between the ligand and the protein's active site. epdf.pubscribd.com This synergy between computational prediction and experimental validation allows for a more efficient and targeted approach to drug discovery and materials development. researchgate.netunibe.ch The relationship between aromaticity, a theoretical concept, and measurable properties like the HOMO-LUMO gap is being elucidated through these computational methods, providing fundamental insights that can guide the design of new molecules. researchgate.net
Interdisciplinary Research Prospects and Integration with Emerging Technologies
The unique structural and electronic properties of the this compound core make it an attractive scaffold for a wide range of interdisciplinary applications, from materials science to medicinal chemistry.
In the realm of materials science, polymers incorporating the this compound unit are being investigated as potential organic conductive materials. tandfonline.comtandfonline.com DFT calculations have suggested that polymers like poly(4,4'-bithis compound) could have narrow band gaps, a desirable property for conductive polymers used in organic electronics. tandfonline.comtandfonline.comresearchgate.net These materials could find applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. researchgate.net
In medicinal chemistry, the furo[3,4-b]furanone motif is found in a diverse array of bioactive natural products exhibiting anti-cancer, anti-HIV, and anti-microbial activities. acs.orgresearchgate.net This has spurred significant interest in the synthesis of this compound-containing compounds for drug discovery programs. acs.orggoogle.com The rigid bicyclic structure serves as an excellent scaffold for presenting functional groups in a well-defined three-dimensional space, which is crucial for specific interactions with biological targets. ontosight.ai The integration of the this compound core into polymer-drug conjugates is another emerging area, aiming to enhance the therapeutic efficacy of drugs. researchgate.net
The convergence of synthetic chemistry with emerging technologies like automated synthesis and high-throughput screening will undoubtedly accelerate the exploration of the chemical space around the this compound scaffold, leading to the discovery of new compounds with novel properties and applications.
Q & A
Q. What are the common synthetic strategies for constructing the furo[3,4-b]furan core?
The this compound scaffold is typically synthesized via cyclization reactions or multi-component coupling. For example, the Shabaani group developed a three-component reaction using isocyanides, acetylenedicarboxylates, and tetronic acid to form fused furopyrans, which can inform analogous furan syntheses . Cyclopropane-based routes (e.g., dichlorocyclopropane intermediates) have also been explored for bicyclic systems, though challenges in regioselectivity may arise . Key steps often involve oxa-Michael additions or Dieckmann cyclization to close the furan ring .
Q. How is the stereochemistry of this compound derivatives resolved experimentally?
Stereochemical assignments rely on NMR (e.g., - and -NMR) and X-ray crystallography. For instance, the compound 154674-22-3 (a this compound-2,6-dione derivative) was characterized using -NMR to confirm the (3aR,4R,6aR) configuration . Coupling constants and NOE correlations help determine spatial arrangements, while computational methods (e.g., DFT) validate proposed stereoisomers .
Q. What natural products or biological systems contain this compound motifs?
While this compound itself is rare, structurally related fungal metabolites like (−)-TAN-2483B and fusidilactone incorporate fused furopyran systems, suggesting potential biosynthetic pathways for furan analogs . These compounds often exhibit bioactivity as protein phosphatase inhibitors, motivating synthetic efforts .
Advanced Research Questions
Q. How can failed cyclization attempts (e.g., oxa-Michael addition) be addressed in this compound synthesis?
Failed cyclizations may stem from steric hindrance or electronic deactivation. For example, attempts to cyclize compound 297 via oxa-Michael addition failed due to conjugation-induced stability, prompting a switch to cyclopropyl carbohydrate intermediates . Alternative strategies include adjusting solvent polarity, using Lewis acid catalysts, or employing strain-release reagents (e.g., dibromocyclopropane) to drive ring closure .
Q. What methodologies resolve contradictions in regioselectivity during this compound functionalization?
Conflicting regioselectivity arises in reactions like Vilsmeier-Haack formylation. When formylation of 2-C-formylated galactal led to undesired adducts, researchers prioritized kinetic control via low-temperature reactions or employed directing groups (e.g., sulfonyl) to steer reactivity . Computational modeling (e.g., Fukui analysis) can also predict reactive sites to guide experimental design .
Q. How do electronic effects influence the reactivity of this compound in cross-coupling reactions?
The electron-rich furan ring can undergo undesired side reactions (e.g., polymerization). Palladium-catalyzed carbonylative couplings require careful ligand selection (e.g., bulky phosphines) to suppress side pathways. For example, chloroalkene intermediates in TAN-2483B synthesis showed low reactivity in carbonylation, necessitating brominated analogs for successful cross-coupling .
Methodological Considerations
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
Beyond NMR, HRMS (High-Resolution Mass Spectrometry) confirms molecular formulas, while IR spectroscopy identifies lactone or carbonyl stretches. For 154674-22-3, the InChI key and molecular formula () were validated via HRMS and -NMR . X-ray crystallography remains the gold standard for absolute configuration determination .
Q. How are computational methods integrated into this compound synthesis planning?
Density Functional Theory (DFT) predicts transition states for cyclization steps and evaluates strain in bicyclic intermediates. For example, the stability of compound 297 was attributed to conjugation effects, as shown by HOMO-LUMO gap calculations . Molecular docking can also prioritize bioactive analogs for synthesis .
Data Contradictions and Validation
Q. How to reconcile discrepancies in reported bioactivity of this compound analogs?
Bioactivity variations may stem from stereochemical impurities or assay conditions. Rigorous purity checks (e.g., HPLC) and enantiomeric excess (ee) measurements via chiral chromatography are essential. For instance, synthetic TAN-2483B analogs showed reduced activity compared to natural isolates, highlighting the role of minor stereochemical errors .
Q. What strategies validate synthetic routes when intermediate characterization is ambiguous?
Stepwise intermediate trapping (e.g., quenching reactions at partial conversion) and isotopic labeling (e.g., -tagging) clarify mechanistic pathways. Failed attempts to generate the furo[3,4-b]pyran core via Vilsmeier-Haack formylation were resolved by isolating sodium enolate intermediates, confirming the need for alternative cyclization triggers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
